1-(2,3-Dihydrobenzofuran-6-yl)ethanol
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Overview
Description
1-(2,3-Dihydrobenzofuran-6-yl)ethanol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound features a benzofuran ring with an ethanol group attached to the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzofuran-6-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-allylphenol derivatives using a palladium-catalyzed reaction. The reaction conditions often include the use of palladium acetate as a catalyst, along with a base such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzofuran-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the benzofuran ring can yield dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 1-(2,3-Dihydrobenzofuran-6-yl)acetaldehyde, 1-(2,3-Dihydrobenzofuran-6-yl)acetic acid.
Reduction: 2,3-Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
1-(2,3-Dihydrobenzofuran-6-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzofuran-6-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydrobenzofuran-5-yl)ethanol
- 1-(2,3-Dihydrobenzofuran-7-yl)ethanol
- 2,3-Dihydrobenzofuran-6-carboxylic acid
Uniqueness
1-(2,3-Dihydrobenzofuran-6-yl)ethanol is unique due to its specific substitution pattern on the benzofuran ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds. The presence of the ethanol group at the 6th position can also impact its solubility and interaction with biological targets .
Properties
Molecular Formula |
C10H12O2 |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-6-yl)ethanol |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-3,6-7,11H,4-5H2,1H3 |
InChI Key |
QNHGESFFWUOBII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCO2)C=C1)O |
Origin of Product |
United States |
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